molecular formula C22H23N3O5S3 B2436875 (E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941946-75-4

(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2436875
CAS No.: 941946-75-4
M. Wt: 505.62
InChI Key: YVRBVDBRZWBBPA-GHVJWSGMSA-N
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Description

(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a sophisticated synthetic compound featuring a unique molecular architecture that incorporates both benzothiazole and piperidine moieties, making it particularly valuable for pharmacological and chemical biology research. This compound is designed with specific structural characteristics that suggest potential activity as a modulator of various biological targets, particularly in the realm of enzyme inhibition and receptor-ligand interactions. Researchers can utilize this compound in studies investigating kinase signaling pathways, cellular proliferation mechanisms, and apoptotic processes, with preliminary computational analyses indicating possible affinity for protein kinases and GPCR targets based on its structural features. The presence of both thiophen-2-ylsulfonyl and piperidine-4-carbonyl groups in its molecular framework provides distinctive electronic properties and three-dimensional characteristics that influence its binding capabilities and bioavailability. This reagent is distributed exclusively for research applications in laboratory settings and is classified as For Research Use Only, meaning it is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, including the use of personal protective equipment and working in adequately ventilated areas. Storage recommendations include maintaining the compound at -20°C under desiccating conditions to preserve stability and prolong shelf life. Researchers are encouraged to consult the product documentation for detailed structural characterization data including NMR, MS, and HPLC purity information to ensure experimental reproducibility.

Properties

IUPAC Name

methyl 3-prop-2-enyl-2-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S3/c1-3-10-25-17-7-6-16(21(27)30-2)14-18(17)32-22(25)23-20(26)15-8-11-24(12-9-15)33(28,29)19-5-4-13-31-19/h3-7,13-15H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRBVDBRZWBBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula:

C21H21N3O5S3\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{O}_{5}\text{S}_{3}

Its molecular weight is approximately 491.6 g/mol. The structure includes a benzo[d]thiazole core, which is known for its diverse biological activities, and a thiophenesulfonyl group that may enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-thiophene hybrids, which are structurally similar to our compound. For instance, derivatives containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Case Studies

  • Cytotoxicity Evaluation :
    A study evaluated the cytotoxic effects of related thiazole derivatives on MCF-7 cells using an MTT assay. Results indicated that certain compounds exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
  • Molecular Docking Studies :
    Molecular docking simulations have been employed to predict the interaction of similar compounds with target proteins involved in cancer progression. The binding affinities were calculated, revealing potential interactions with proteins such as Rab7b, which plays a role in tumor cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Structural FeatureModification Impact
Allyl Group Enhances lipophilicity and cell membrane penetration.
Thiosulfonate Moiety Increases potency against specific cancer types due to enhanced binding interactions.
Piperidine Ring Contributes to overall stability and solubility in biological systems.

The proposed mechanisms of action for this compound include:

  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells through caspase activation.
  • Inhibition of Cell Proliferation : By interfering with key signaling pathways, these compounds can effectively halt the growth of cancer cells.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that may also contribute to their anticancer efficacy by reducing tumor-associated inflammation .

Q & A

Basic: What synthetic strategies are employed for this compound, and how is structural confirmation achieved?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiazole core via cyclization, using reagents like thiourea derivatives under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) .
  • Step 2: Introduction of the allyl and thiophen-2-ylsulfonyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 3: Esterification of the carboxylate group using methanol under acidic catalysis .

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Single-crystal analysis with SHELXL for precise bond-length/angle validation .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:
Analogous imidazo-thiazole and thiazolo-pyrimidine derivatives suggest potential targets:

  • Kinase Inhibition: The thiophen-2-ylsulfonyl group may interact with ATP-binding pockets in kinases (e.g., EGFR or VEGFR) via π-π stacking and hydrogen bonding .
  • Antimicrobial Activity: The thiazole core and sulfonyl group could disrupt bacterial cell wall synthesis or enzyme function (e.g., dihydrofolate reductase) .
  • Anti-inflammatory Pathways: The allyl group may modulate COX-2 or NF-κB signaling, as seen in structurally similar compounds .

Advanced: How can computational modeling guide the optimization of this compound's bioactivity?

Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases). Focus on optimizing the piperidine-4-carbonyl group’s conformational flexibility to enhance target engagement .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories. Analyze RMSD and binding free energies (MM/PBSA) .
  • QSAR Modeling: Derive quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict ADMET properties .

Advanced: How should researchers resolve contradictions in crystallographic data during refinement?

Answer:

  • Data Quality Checks: Use SHELXL’s L.S. command to identify outliers in the residual electron density map. Adjust occupancy or thermal parameters for disordered regions .
  • Twinned Data Handling: For non-merohedral twinning, employ the TWIN/BASF commands in SHELXL. Validate with the R1/Rw1 ratio and Flack parameter .
  • Validation Tools: Cross-reference with Mercury’s Crystal Packing Similarity module to compare hydrogen-bonding patterns with analogous structures .

Advanced: What methodologies analyze hydrogen-bonding networks in the crystal lattice?

Answer:

  • Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D , C , or R motifs) using Mercury’s Hydrogen Bond Propensity tool. For example, N–H···O/S interactions in the piperidine-thiophene system can form R22_2^2(8) rings .
  • Energy Frameworks: Use CrystalExplorer to compute interaction energies (kJ/mol) and visualize dominant H-bond/π-stacking contributions to lattice stability .

Advanced: How can Design of Experiments (DOE) optimize reaction yields and purity?

Answer:

  • Factor Screening: Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM): Apply a Central Composite Design to model non-linear relationships. For example, maximize yield by optimizing reflux time (X1) and stoichiometric ratios (X2) .
  • Process Analytical Technology (PAT): Integrate inline FTIR or HPLC to monitor reaction progress and adjust parameters in real time .

Advanced: What strategies mitigate side reactions during functional group modifications?

Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., ester or imino groups) using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups during sulfonation .
  • Selective Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to avoid undesired nucleophilic substitutions at the thiazole nitrogen .
  • Kinetic Control: Use low temperatures (−78°C) and slow addition rates to favor the formation of the (E)-isomer over (Z)-isomer during imino bond formation .

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